A Technical Guide to the Crystal Structure and Polymorphism of 3,5-Dichloro-4-aminobenzoate: A Proposed Investigational Workflow
A Technical Guide to the Crystal Structure and Polymorphism of 3,5-Dichloro-4-aminobenzoate: A Proposed Investigational Workflow
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly influence critical parameters such as solubility, stability, bioavailability, and manufacturability. This guide addresses the crystal structure and potential polymorphism of 3,5-dichloro-4-aminobenzoate, a halogenated derivative of the well-studied p-aminobenzoic acid (PABA). Due to the limited publicly available data on the polymorphic nature of this specific compound, this document serves as a comprehensive, field-proven guide for its systematic investigation. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a self-validating system of inquiry, grounded in established principles of solid-state chemistry and leveraging insights from analogous molecular systems. This guide will equip researchers with the necessary framework to thoroughly characterize the solid forms of 3,5-dichloro-4-aminobenzoate, ensuring a robust foundation for its potential development.
Introduction: The Critical Role of Polymorphism in Drug Development
The discovery of different solid forms of a substance, known as polymorphs, is a critical step in pharmaceutical development. These forms, while chemically identical, exhibit distinct crystal lattice arrangements and/or molecular conformations. This structural variance can lead to significant differences in physicochemical properties. For instance, a metastable polymorph might offer enhanced solubility and bioavailability, while the most stable form is often preferred for its longer shelf-life. The uncontrolled conversion from a metastable to a more stable form during manufacturing or storage can have disastrous consequences for product efficacy and safety. Therefore, a comprehensive understanding and control of polymorphism are regulatory requirements and a cornerstone of rational drug design.
The subject of this guide, 3,5-dichloro-4-aminobenzoic acid (Figure 1), is a derivative of p-aminobenzoic acid (PABA), a compound known for its complex polymorphic behavior. PABA has at least four well-characterized polymorphs (α, β, γ, and δ), each with unique properties and crystallization conditions.[1] The extensive research on PABA provides a valuable framework for investigating its halogenated derivatives. The introduction of chlorine atoms onto the benzene ring is expected to influence intermolecular interactions, such as hydrogen bonding and π-stacking, thereby altering the energetic landscape of crystallization and potentially leading to a rich polymorphic system for 3,5-dichloro-4-aminobenzoate.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₂ | [2][3] |
| Molecular Weight | 206.03 g/mol | [2][3] |
| Appearance | Cream or white to off-white crystalline powder | [4][5] |
| Melting Point | 288-295 °C | [2][4] |
| CAS Number | 56961-25-2 | [2] |
A Systematic Approach to Polymorph Screening
A thorough polymorph screen is the foundation of solid-form characterization. The goal is to induce crystallization under a wide range of conditions to access as many kinetically and thermodynamically favored forms as possible. The following is a proposed workflow for a comprehensive polymorph screen of 3,5-dichloro-4-aminobenzoate.
Solution-Based Crystallization
The choice of solvent is critical as it can direct the formation of different polymorphs or solvates.[6] A diverse panel of solvents should be selected based on polarity, hydrogen bonding capability, and functional groups.
Protocol:
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Solvent Selection: Choose a range of at least 20 solvents from different classes (e.g., alcohols, ketones, esters, hydrocarbons, chlorinated solvents, and water).
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Saturation: Prepare saturated solutions of 3,5-dichloro-4-aminobenzoate at an elevated temperature (e.g., 50 °C).
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Crystallization Methods:
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Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.
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Slow Cooling: Cool the saturated solutions to a lower temperature (e.g., 5 °C) at a controlled rate.
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Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") to the saturated solution to induce precipitation.
-
-
Isolation and Analysis: Isolate the resulting solids by filtration and analyze them promptly using X-Ray Powder Diffraction (XRPD).
Solid-State Methods
Mechanical stress can induce polymorphic transformations.
Protocol:
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Grinding:
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Neat Grinding: Grind a small amount of the starting material using a mortar and pestle or a ball mill for a set period.
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Liquid-Assisted Grinding: Add a few drops of a solvent to the solid before grinding. This can accelerate transformations.
-
-
Compression: Subject the solid to high pressure using a hydraulic press.
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Analysis: Analyze the resulting solids by XRPD.
Slurry Conversion
This method is crucial for determining the relative thermodynamic stability of different polymorphs at a given temperature.
Protocol:
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Suspension: Create a suspension of the solid material in a solvent in which it is sparingly soluble.
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Equilibration: Stir the suspension at a constant temperature for an extended period (days to weeks) to allow for conversion to the most stable form.
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Analysis: Periodically sample the solid phase and analyze by XRPD until no further changes are observed.
Characterization of Solid Forms
Once different solid forms are generated, they must be thoroughly characterized to understand their properties.
X-Ray Powder Diffraction (XRPD)
XRPD is the primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.
Thermal Analysis: DSC and TGA
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Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies of fusion and transition.
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Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is essential for identifying solvates and hydrates by quantifying solvent loss upon heating.
Table 2: Hypothetical Thermal Analysis Data for Two Polymorphs of 3,5-dichloro-4-aminobenzoate
| Property | Form I | Form II |
| DSC Onset of Melting | 290 °C | 285 °C |
| Enthalpy of Fusion | 35 kJ/mol | 30 kJ/mol |
| TGA Mass Loss (up to 200°C) | < 0.1% | < 0.1% (Anhydrous) |
| Relationship | Monotropic (Form I is more stable) |
Vibrational Spectroscopy: FTIR and Raman
Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate polymorphs based on shifts in vibrational frequencies, particularly those associated with hydrogen bonding (e.g., N-H and O-H stretching).[7]
Single-Crystal X-Ray Diffraction (SCXRD)
If single crystals of sufficient quality can be grown, SCXRD provides the definitive three-dimensional structure of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This is the gold standard for structural elucidation.[8]
Protocol for Single Crystal Growth:
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Method Selection: Slow evaporation of a dilute solution is often the most successful method.
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Solvent Choice: Select a solvent in which the compound has moderate solubility.
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Execution: Prepare a nearly saturated solution, filter it into a clean vial, and cover it loosely to allow for slow solvent evaporation over several days to weeks.
Data Interpretation and Stability Assessment
The culmination of the screening and characterization efforts is the construction of a thermodynamic and kinetic understanding of the polymorphic system.
By integrating the data from DSC (Burger's rules for enthalpy of fusion), solubility measurements, and slurry experiments, the thermodynamic relationship between polymorphs can be established. This will determine if the system is monotropic (one form is always more stable) or enantiotropic (the relative stability depends on temperature). This information is critical for selecting the appropriate polymorph for development and defining robust manufacturing processes.
Conclusion
While the crystal structure and polymorphism of 3,5-dichloro-4-aminobenzoate are not yet extensively documented in the public domain, a systematic and rigorous investigation is essential for its potential development as a pharmaceutical ingredient. The methodologies and workflows presented in this guide provide a comprehensive framework for such an investigation. By employing a multi-technique approach, from broad polymorph screening to detailed structural and thermodynamic characterization, researchers can build a thorough understanding of the solid-state landscape of this compound. This knowledge is indispensable for ensuring the quality, safety, and efficacy of any future drug product containing 3,5-dichloro-4-aminobenzoate.
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